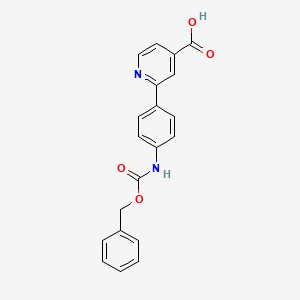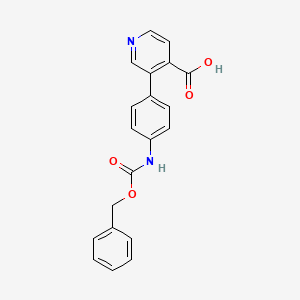![molecular formula C17H18N2O4S B6395532 2-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95% CAS No. 1261927-82-5](/img/structure/B6395532.png)
2-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid (2-PIPA) is a novel compound with a range of potential applications in scientific research and lab experiments. It is a derivative of isonicotinic acid (INA) and is characterized by the addition of a 4-piperidin-1-ylsulfonyl group to the phenyl ring of INA. This compound has been studied extensively in recent years, and its mechanism of action, biochemical and physiological effects, and applications in scientific research have been investigated. We will also explore potential future directions for this compound.
Applications De Recherche Scientifique
2-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95% has been studied extensively in recent years for its potential applications in scientific research. It has been used as a tool to study the structure and function of enzymes, as well as to study the pharmacology of drugs. Additionally, 2-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95% has been used to study the biochemical and physiological effects of drugs on the body, as well as to study the mechanisms of action of drugs. Furthermore, 2-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95% has been used in the development of new drugs and therapeutic agents.
Mécanisme D'action
2-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95% is believed to act by inhibiting the activity of enzymes involved in the metabolism of drugs. This inhibition is thought to occur by binding to the active site of the enzyme, thereby blocking the binding of the substrate and preventing the enzyme from catalyzing the reaction. Additionally, 2-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95% is believed to interact with other proteins and receptors in the body, which may affect the pharmacological effects of drugs.
Biochemical and Physiological Effects
2-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects on the body. In vitro studies have demonstrated that 2-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95% is able to inhibit the activity of various enzymes involved in drug metabolism and has been shown to interact with various proteins and receptors in the body. Additionally, 2-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95% has been shown to have an effect on the pharmacokinetics of drugs, as well as to affect the pharmacological effects of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95% in laboratory experiments has a number of advantages. Firstly, 2-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95% is relatively easy to synthesize and is readily available. Secondly, it is a relatively stable compound and can be stored for long periods of time. Additionally, 2-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95% is non-toxic and has a low potential for bioaccumulation. However, there are also some limitations to the use of 2-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95% in laboratory experiments. For example, 2-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95% is not soluble in water, which can limit its use in certain experiments. Additionally, 2-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95% is relatively expensive, which can also limit its use in some experiments.
Orientations Futures
Given the potential of 2-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95%, there are a number of potential future directions for this compound. Firstly, further research is needed to explore the mechanism of action of 2-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95% and to identify its effects on other proteins and receptors in the body. Additionally, further research is needed to explore the potential applications of 2-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95% in drug development and therapeutic agents. Furthermore, further research is needed to explore the potential of 2-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95% as an inhibitor of drug metabolism. Finally, further research is needed to explore the potential of 2-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95% as a tool to study the pharmacology of drugs.
Méthodes De Synthèse
2-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95% can be synthesized from isonicotinic acid (INA) and 4-piperidin-1-ylsulfonyl chloride (4-PIPC) in a two-step reaction. The first step involves the reaction of INA with 4-PIPC in the presence of a base to form the intermediate 2-[4-piperidin-1-ylsulfonylphenyl]isonicotinic acid (2-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95%). The second step involves the oxidation of the intermediate 2-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95% with a suitable oxidizing agent, such as sodium hypochlorite, to form the final product 2-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95%. This reaction is typically carried out in an aqueous medium at room temperature.
Propriétés
IUPAC Name |
2-(4-piperidin-1-ylsulfonylphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17(21)14-8-9-18-16(12-14)13-4-6-15(7-5-13)24(22,23)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJMUCNUWHPGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688485 |
Source


|
| Record name | 2-[4-(Piperidine-1-sulfonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261927-82-5 |
Source


|
| Record name | 2-[4-(Piperidine-1-sulfonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395475.png)
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395490.png)
![5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395495.png)
![4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395502.png)
![2-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395507.png)
![2-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395513.png)
![2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395521.png)
![2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395537.png)

![6-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395550.png)

![6-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395558.png)
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395559.png)